molecular formula C8H6ClNO B2650194 6-(Chloromethyl)benzo[d]oxazole CAS No. 1314982-48-3

6-(Chloromethyl)benzo[d]oxazole

Cat. No.: B2650194
CAS No.: 1314982-48-3
M. Wt: 167.59
InChI Key: YVLVYGZDSIBRAV-UHFFFAOYSA-N
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Description

6-(Chloromethyl)benzo[d]oxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with a chloromethyl group at the 6-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then cyclized to form the desired benzoxazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as amines, thioethers, and ethers are formed.

    Oxidation Products: Oxidized derivatives of the benzoxazole ring.

    Reduction Products: Reduced forms of the benzoxazole ring.

Scientific Research Applications

6-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The benzoxazole ring contributes to the compound’s ability to interact with various biological targets, enhancing its pharmacological activity .

Comparison with Similar Compounds

Uniqueness: 6-(Chloromethyl)benzo[d]oxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to other benzoxazole derivatives. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-(chloromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLVYGZDSIBRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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